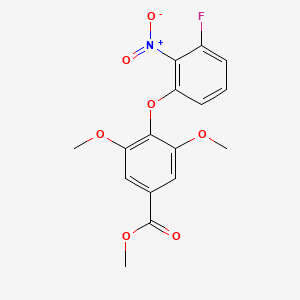
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzoate ester group, two methoxy groups, a fluoro-substituted nitrophenoxy group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the aromatic ring.
Esterification: Formation of the ester bond between the carboxylic acid and methanol.
Methoxylation: Introduction of methoxy groups into the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups such as amino or hydroxyl groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions, particularly involving the fluorine atom.
Hydrolysis: Breakdown of the ester bond to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while hydrolysis of the ester bond produces the corresponding carboxylic acid and methanol.
科学的研究の応用
Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The nitro and fluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 4-(3-chloro-2-nitrophenoxy)-3,5-dimethoxybenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 4-(3-bromo-2-nitrophenoxy)-3,5-dimethoxybenzoate: Similar structure but with a bromine atom instead of fluorine.
Methyl 4-(3-iodo-2-nitrophenoxy)-3,5-dimethoxybenzoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in certain chemical and biological applications.
特性
CAS番号 |
866082-30-6 |
|---|---|
分子式 |
C16H14FNO7 |
分子量 |
351.28 g/mol |
IUPAC名 |
methyl 4-(3-fluoro-2-nitrophenoxy)-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C16H14FNO7/c1-22-12-7-9(16(19)24-3)8-13(23-2)15(12)25-11-6-4-5-10(17)14(11)18(20)21/h4-8H,1-3H3 |
InChIキー |
LAPSDXIBDXYIKE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC2=C(C(=CC=C2)F)[N+](=O)[O-])OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


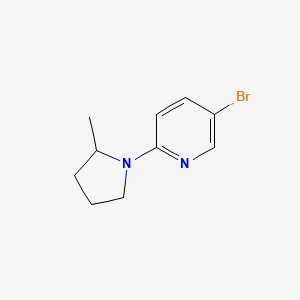
![2-(2-Fluoro-5-nitrophenyl)-6-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12335958.png)
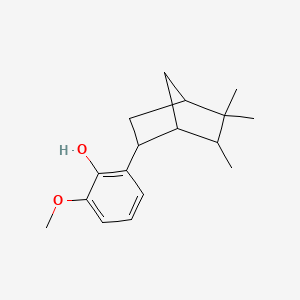
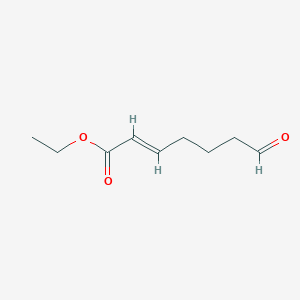
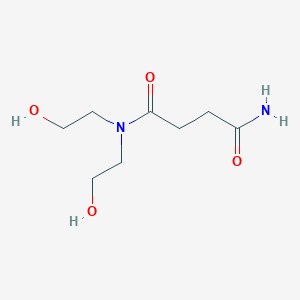
![2-[(6-amino-4-pyrimidinyl)methylamino]Ethanol](/img/structure/B12335985.png)
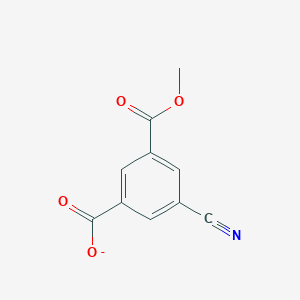

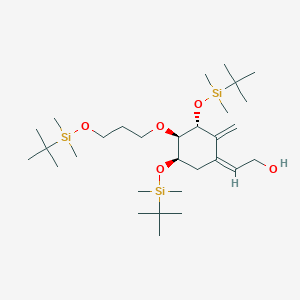
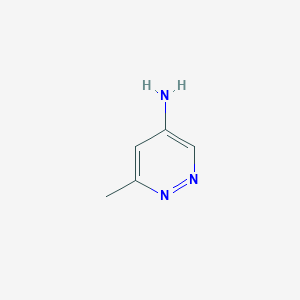
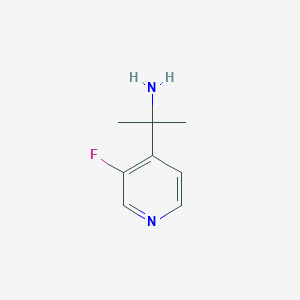
![cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12336019.png)
![2-[(3-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12336026.png)

